molecular formula C19H22N2O8 B11214225 Diethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11214225
M. Wt: 406.4 g/mol
InChI Key: VIGIJDYTRIOOEA-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as hydroxy, methoxy, nitro, and carboxylate groups

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is typically formed through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Substitution Reactions: The introduction of the hydroxy, methoxy, and nitro groups onto the phenyl ring is achieved through electrophilic aromatic substitution reactions. These reactions often require specific catalysts and conditions to ensure selective substitution.

    Esterification: The carboxylate groups are introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group. Typical reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the hydroxy group. Reagents such as halogens and alkylating agents are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest in drug discovery and development.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the hydroxy and methoxy groups can form hydrogen bonds with target proteins. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

3,5-DIETHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina. Unlike 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE, nifedipine lacks the nitro and methoxy groups.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine. Amlodipine has a similar dihydropyridine core but different substituents on the phenyl ring.

    Nicardipine: Similar to nifedipine and amlodipine, nicardipine is used to manage hypertension. It has different substituents on the dihydropyridine ring, affecting its pharmacological properties.

The unique combination of functional groups in 3,5-DIETHYL 4-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE contributes to its distinct chemical and biological properties, setting it apart from other dihydropyridine derivatives.

Properties

Molecular Formula

C19H22N2O8

Molecular Weight

406.4 g/mol

IUPAC Name

diethyl 4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H22N2O8/c1-5-28-18(23)12-9-20(3)10-13(19(24)29-6-2)16(12)11-7-14(21(25)26)17(22)15(8-11)27-4/h7-10,16,22H,5-6H2,1-4H3

InChI Key

VIGIJDYTRIOOEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)OCC)C

Origin of Product

United States

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